![molecular formula C13H13ClN2O3 B1593767 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride CAS No. 3009-13-0](/img/structure/B1593767.png)
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride
Overview
Description
“1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride” is a type of ionic compound . Ionic compounds are often used in various fields due to their unique properties, such as good thermal stability, low vapor pressure, high conductivity, reasonable viscosity, and recyclability .
Synthesis Analysis
The synthesis of similar ionic compounds has been reported . An efficient solvent-free synthesis of a new family of functionalized chiral ionic liquids based on pyridinium cation has been developed from low-cost chiral terpenoid alcohols .Physical And Chemical Properties Analysis
Ionic liquids, which “this compound” is a type of, are known for their unique properties such as good thermal stability, low vapor pressure, high conductivity, reasonable viscosity, and recyclability .Scientific Research Applications
Molecular Engineering and Functional Models
The study of iron(III) complexes with monophenolate ligands, including compounds structurally related to 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride, provides insight into their role as functional models for catechol 1,2-dioxygenases. These complexes mimic the enzyme's activity, offering a pathway to understanding and potentially influencing biological processes at the molecular level (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Crystal Structure Insights
Research into compounds like 2-methyl-1-(4-nitrobenzyl)pyridinium bis(maleonitriledithiolato)nickelate(III) provides valuable data on the crystal structures of such complexes. Understanding the stacking interactions and the structural arrangement of anions and cations can be crucial for designing materials with specific properties (Ren, Li, Wu, & Meng, 2001).
Chemical Synthesis and Reactivity
The synthesis and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which is structurally related to the target compound, highlight the potential for nucleophilic substitution reactions in the absence of additional bases. This pathway can lead to the development of new chemical entities for various applications (Sparke, Fisher, Mewis, & Archibald, 2010).
Photophysical Properties
The exploration of molecular complexation, as demonstrated in studies on chromophores for nonlinear optics, illustrates the potential of compounds like this compound to impact the design of new materials with desirable optical properties. Understanding how these complexes behave under illumination can inform the development of advanced photonic devices (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Catalysis and Polymer Synthesis
The compound's relevance extends to catalysis and the synthesis of polymers, where its derivatives may play a role in facilitating reactions or enhancing the properties of polymeric materials. Studies on mono- and dinuclear nickel complexes with related ligands have shown their utility in the oligomerization of ethylene, suggesting potential applications in industrial catalysis and material science (Kermagoret & Braunstein, 2008).
Future Directions
Ionic compounds are gaining popularity in the scientific community due to their unique properties . They have numerous industrial applications and are used as green solvents and catalysts in organic synthesis . Therefore, the research and development of new ionic compounds, including “1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride”, could be a promising direction for future research.
Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo reactions at the benzylic position, which could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
It is plausible that the compound could influence pathways involving the proteins or enzymes it targets, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of it reaches the target site in the body .
Result of Action
The compound’s interactions with its targets could lead to changes in cellular function, potentially influencing various physiological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
1-[(3-nitrophenyl)methoxymethyl]pyridin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N2O3.ClH/c16-15(17)13-6-4-5-12(9-13)10-18-11-14-7-2-1-3-8-14;/h1-9H,10-11H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITDLWAQPKSXTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)COCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883935 | |
Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3009-13-0 | |
Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3009-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-(((3-nitrophenyl)methoxy)methyl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[(3-nitrophenyl)methoxy]methyl]pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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